molecular formula C12H21NO4 B13051541 Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate

Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate

Cat. No.: B13051541
M. Wt: 243.30 g/mol
InChI Key: DEBYLXLPFDDYAG-OPRDCNLKSA-N
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Description

Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate is a bicyclic oxazine derivative featuring a hexahydrocyclopenta[b][1,4]oxazine core. Its structure includes a tert-butyloxycarbonyl (Boc) protecting group at position 4 and a hydroxyl group at position 6. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing chiral amines or peptidomimetics. The Boc group enhances stability during synthetic processes, while the hydroxyl group offers a reactive site for further functionalization, such as acetylation or silylation .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (4aR,7R,7aR)-7-hydroxy-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-7-16-10-8(13)4-5-9(10)14/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m1/s1

InChI Key

DEBYLXLPFDDYAG-OPRDCNLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H]2[C@H]1CC[C@H]2O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, hydroxylation, and esterification. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylate group may produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound's structure suggests it may have pharmacological properties. Compounds with similar oxazine structures have been studied for their ability to interact with biological targets, potentially leading to the development of new therapeutic agents. For instance, oxazine derivatives have shown activity against several types of cancer and may serve as templates for designing novel anticancer drugs.

Neuroprotective Effects
Research indicates that oxazine derivatives can exhibit neuroprotective effects. The unique stereochemistry of Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate may enhance its interaction with neural receptors or enzymes involved in neurodegenerative diseases.

Organic Synthesis

Synthetic Intermediates
This compound can act as a versatile synthetic intermediate in organic chemistry. Its functional groups allow for various transformations, making it useful in the synthesis of more complex molecules. For example, it can be used in the synthesis of pyrrolizidine alkaloids, which are known for their diverse biological activities .

Asymmetric Synthesis
The compound's chiral centers make it a candidate for asymmetric synthesis applications. Techniques involving this compound can lead to the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals where the activity often depends on the specific stereochemistry of the molecule .

Material Science

Polymer Chemistry
The stability and reactivity of this compound suggest potential applications in polymer chemistry. It could be incorporated into polymer matrices to enhance mechanical properties or to impart specific functionalities such as biodegradability or increased thermal stability.

Nanotechnology
In nanotechnology, compounds like this one can be utilized to create nanomaterials with tailored properties. The ability to modify its structure could lead to innovative applications in drug delivery systems or as components in nanocomposites.

Mechanism of Action

The mechanism of action of Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound is compared to analogs with modifications in substituents, stereochemistry, and protecting groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Differences References
Target Compound C₁₂H₂₁NO₄ (hypothetical) ~255.3 Boc group (position 4), hydroxyl (position 7) Racemic-(4aS,7R,7aR) Reference compound for comparison -
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one C₃₀H₃₅NO₃Si 485.68 Benzyl (position 4), TBDPS-protected hydroxyl (position 7) Racemic-(4aS,7R,7aR) Bulky silyl ether and benzyl substituents enhance lipophilicity; discontinued commercial availability
rac-tert-butyl (4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate C₁₂H₂₁NO₃ 227.30 Boc group (position 6) rac-(4aR,6S,7aS) Fully saturated core; reduced steric hindrance at position 6
(4aS,7R,7aR)-7-((tetrahydro-2H-pyran-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine C₁₃H₂₃NO₃ 241.33 THP-methoxy (position 7) (4aS,7R,7aR) THP-protected methoxy increases stability in acidic conditions
Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate C₁₆H₂₅NO₅ (hypothetical) ~311.4 Ethyl ester (position 6), Boc (position 4) Racemic-(4aS,6R,7aS) Dicarboxylate structure enhances solubility; used in chiral resolution studies
Table 2: Physicochemical and Commercial Data
Compound Melting Point (°C) Boiling Point (°C) Solubility Commercial Status
Target Compound Not reported Not reported Moderate in polar solvents Presumed available via custom synthesis
Compound Not reported Not reported Low (lipophilic) Discontinued
Compound Not reported Not reported High (THP enhances solubility) Available for R&D

Stereochemical Considerations

  • The (4aS,7R,7aR) configuration in the target compound is critical for its activity in chiral templates. Diastereomers (e.g., ’s (4aS,7S,7aR) variant) show distinct NMR spectra and reactivity .
  • Racemic mixtures (e.g., ’s compound) are often used in early-stage drug discovery to evaluate enantiomer-specific effects .

Biological Activity

Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate is a synthetic compound with a complex molecular structure that has garnered interest for its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activity based on available research findings.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 1932431-07-6
  • Purity : >95% .

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the oxazine ring and the introduction of various functional groups. Although detailed synthetic routes are not extensively documented in the search results, similar compounds have been synthesized through methods involving piperidine derivatives and subsequent modifications .

Pharmacological Evaluation

Research indicates that compounds within the oxazine family exhibit notable pharmacological effects, particularly in central nervous system (CNS) activity. The following studies highlight key findings related to the biological activity of related compounds:

  • CNS Depressant Activity : A study on octahydropyrido[2,1-c][1,4]oxazine derivatives demonstrated significant CNS depressant effects in mice, quantified by reduced locomotor activity. This suggests that similar structures may also exhibit sedative properties .
  • Potential TLR7/8 Antagonism : Another investigation into polycyclic compounds indicated their utility as antagonists for toll-like receptors (TLR7/8), which play a crucial role in immune responses. Such antagonism could position these compounds as potential therapeutics for immune disorders .

Biological Activity Data Table

Study Compound Biological Activity Model/System Key Findings
Study 1Octahydropyrido[2,1-c][1,4]oxazineCNS depressantMiceReduced locomotor activity observed .
Study 2Polycyclic TLR7/8 antagonistsImmune modulationIn vitro assaysPotential therapeutic effects against immune disorders .

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